molecular formula C36H26N2O2 B11108460 N,N'-naphthalene-1,5-diyldibiphenyl-4-carboxamide

N,N'-naphthalene-1,5-diyldibiphenyl-4-carboxamide

Cat. No.: B11108460
M. Wt: 518.6 g/mol
InChI Key: FLIOPNZTGIQQNA-UHFFFAOYSA-N
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Description

N-(5-{[1,1’-BIPHENYL]-4-AMIDO}NAPHTHALEN-1-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that features a biphenyl structure Biphenyl compounds are known for their aromatic properties and are widely used in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[1,1’-BIPHENYL]-4-AMIDO}NAPHTHALEN-1-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[1,1’-BIPHENYL]-4-AMIDO}NAPHTHALEN-1-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while oxidation could produce carboxylic acids or quinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-{[1,1’-BIPHENYL]-4-AMIDO}NAPHTHALEN-1-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction is mediated by the aromatic rings and amide groups, which can form hydrogen bonds and π-π interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[1,1’-BIPHENYL]-4-AMIDO}NAPHTHALEN-1-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its combination of biphenyl and naphthalene units, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or advanced material properties .

Properties

Molecular Formula

C36H26N2O2

Molecular Weight

518.6 g/mol

IUPAC Name

4-phenyl-N-[5-[(4-phenylbenzoyl)amino]naphthalen-1-yl]benzamide

InChI

InChI=1S/C36H26N2O2/c39-35(29-21-17-27(18-22-29)25-9-3-1-4-10-25)37-33-15-7-14-32-31(33)13-8-16-34(32)38-36(40)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H,(H,37,39)(H,38,40)

InChI Key

FLIOPNZTGIQQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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